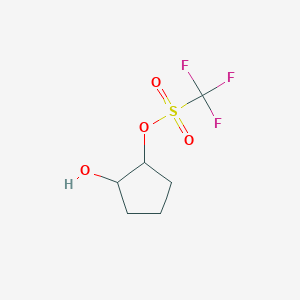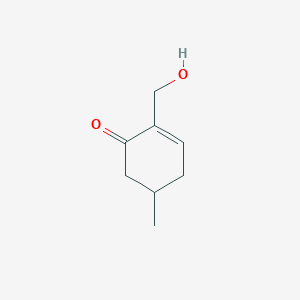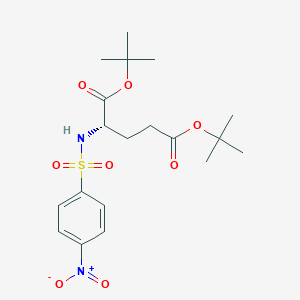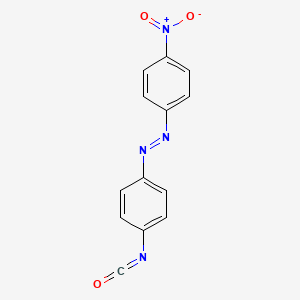![molecular formula C25H33NO2 B14259424 Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone CAS No. 164396-67-2](/img/structure/B14259424.png)
Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone typically involves the reaction of a phenylmethanone derivative with a piperidine-containing heptyl chain. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the efficiency and yield of the reaction, making it more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and piperidine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl(piperidin-3-yl)methanone
- 2-Phenyl-1-(piperidin-1-yl)ethanone
- Piperidine derivatives
Uniqueness
Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone is unique due to its specific structural features, such as the heptyl chain connecting the piperidine ring to the phenylmethanone moiety. This unique structure may confer distinct biological and chemical properties, making it valuable for specific research applications.
Propiedades
Número CAS |
164396-67-2 |
|---|---|
Fórmula molecular |
C25H33NO2 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
phenyl-[3-(7-piperidin-1-ylheptoxy)phenyl]methanone |
InChI |
InChI=1S/C25H33NO2/c27-25(22-13-6-4-7-14-22)23-15-12-16-24(21-23)28-20-11-3-1-2-8-17-26-18-9-5-10-19-26/h4,6-7,12-16,21H,1-3,5,8-11,17-20H2 |
Clave InChI |
PXIXUEJSELHHQR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCCCCCOC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14259347.png)





![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)
![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)

![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)
![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)
